molecular formula C9H11ClN2 B13879701 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B13879701
M. Wt: 182.65 g/mol
InChI Key: NNQDZKXQBHACIR-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile chemical intermediate central to modern medicinal chemistry and drug discovery programs. This tetrahydro-1,6-naphthyridine scaffold is a nitrogen-containing heterocyclic analog of naphthalene that has garnered significant interest due to its wide range of potential biological activities . As a key synthon, the reactive chlorine atom at the 2-position and the secondary amine within the tetrahydropyridine ring facilitate diverse chemical modifications, enabling the synthesis of complex, functionalized molecules for structure-activity relationship (SAR) studies . Researchers value this scaffold for developing novel bioactive compounds. Benzo-fused derivatives of 1,6-naphthyridine have been identified as prospective antitumor agents, cytotoxic agents, monoamine oxidase (MAO) inhibitors, and phosphodiesterase 5 (PDE5) inhibitors . In particular, recent research has explored similar tetrahydrobenzo[b][1,6]naphthyridine compounds as potent inhibitors of MAO B for the potential treatment of neurological disorders such as Alzheimer's and Parkinson's diseases, with some analogs exhibiting IC50 values in the low micromolar range . The structure is also recognized as a privileged scaffold in alkaloid chemistry, further underscoring its research utility . This product is intended for research applications as a building block in organic synthesis and medicinal chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H11ClN2/c1-6-4-9(10)12-8-2-3-11-5-7(6)8/h4,11H,2-3,5H2,1H3

InChI Key

NNQDZKXQBHACIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1CNCC2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide

  • Starting from 2-chloro-6-methoxypyridine derivatives, the intermediate 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide is prepared through a sequence involving sulfonation, bromide-mediated hydration, and treatment with ammonia.
  • This intermediate serves as a precursor to the vinylpyridine key intermediate used in subsequent coupling reactions.

Heck-Type Vinylation Using Ethylene Gas

  • The vinylation of 2-chloropyridine derivatives is achieved via a palladium-catalyzed Heck reaction using ethylene gas as the vinyl source.
  • This method replaces more expensive and less atom-economical vinyl sources like potassium vinyltrifluoroborate.
  • Optimization of catalysts and ligands identified PdCl₂ with DPEphos ligand as highly effective, achieving up to 94.5% conversion to the vinylated product.

Table 1: Heck Vinylation Optimization Using Ethylene Gas

Entry Catalyst (mol%) Ligand Conversion to Vinylated Product (%)
1 PdCl₂ (20) (p-Tol)₃P (40) 53.6
2 PdCl₂ (20) (o-MeOC₆H₄)₃P(40) 9.2
3 Pd(OAc)₂ (20) Xantphos (20) 70.7
4 Pd(dppf)Cl₂ (10) 13.8
5 PdCl₂ (20) DPEphos (20) 61.1
6 Optimized Method DPEphos (20) 94.5

One-Pot Hydroamination and Cyclization to Form Dihydronaphthyridine

  • The vinylpyridine intermediate undergoes a one-pot hydroamination and intramolecular cyclization mediated by ammonia in methanol.
  • This step forms the dihydronaphthyridine ring system in good yield.
  • A minor oxidation byproduct is formed due to air exposure but can be removed by aqueous workup.

Enantioselective Transfer Hydrogenation

  • The dihydronaphthyridine intermediate is subjected to ruthenium-catalyzed enantioselective transfer hydrogenation to yield the chiral tetrahydro-1,6-naphthyridine core.
  • Various reductants and catalysts were screened, with formic acid/triethylamine in DMF and a ruthenium catalyst providing high conversion and enantioselectivity (~82.7% ee).
  • Hydrogen gas under optimized conditions gave up to 100% enantiomeric excess but with lower conversion in some cases.

Table 2: Enantioselective Reduction of Dihydronaphthyridine

Entry Reductant Catalyst Conditions Conversion (%) Enantiomeric Excess (%)
1 H₂ (3 MPa) Catalyst 27 tBuOK, MeOH, 40 °C 25.9 100
2 H₂ (3 MPa) Catalyst 28 nBu₄NI, AcOH/toluene, 40 °C 93.5 34.2
3 H₂ (3 MPa) Catalyst 29 MeOH/THF, 40 °C 82.3 85.5
4 HCOOH (6 equiv) Catalyst 30 Et₃N, DMF, room temp 89.1 82.7

Coupling to Form Final Amide Derivatives

  • The chiral tetrahydronaphthyridine is Boc-protected to improve stability and optical purity.
  • Copper-mediated arylation with haloindane derivatives forms the amide bond.
  • Reaction conditions were optimized to minimize racemization and maximize yield, with stoichiometric copper iodide and mild temperatures providing the best balance.

Table 3: Copper-Mediated N-Arylation of Boc-Protected Tetrahydronaphthyridine

Entry Aryl Halide CuI (equiv) DMEDA (equiv) Temp (°C) Time (h) Yield (%) Enantiomeric Excess (%)
1 Aryl iodide 0.5 1.0 40 48 64 99.2
2 Aryl iodide 1.0 2.0 40 7 84 97.4
3 Aryl iodide 1.0 2.0 40 24 89 88.7
4 Aryl iodide 1.1 2.2 Room temp 30 82 99.9
5 Aryl bromide 1.0 2.0 100 7.5 33 44.0

Summary of Key Advantages

  • The synthetic route avoids chromatographic purification, favoring crystallization and aqueous workups, which is advantageous for scale-up.
  • Use of ethylene gas in Heck vinylation is atom-economical and cost-effective compared to other vinyl sources.
  • The one-pot hydroamination/cyclization step streamlines the formation of the tetrahydronaphthyridine ring.
  • Enantioselective transfer hydrogenation establishes chirality efficiently.
  • Optimized copper-mediated amide coupling preserves stereochemical integrity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit certain enzymes involved in cell proliferation . The compound can also bind to receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituents Key Applications/Findings References
2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine 1421309-97-8 C₁₀H₁₂ClN₂ 2-Cl, 4-CH₃ Kinase inhibition; CNS drug scaffolds
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 1172576-12-3 C₁₅H₁₆ClN₂ 2-Cl, 6-CH₂C₆H₅ Intermediate in antipsychotic drug synthesis
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid 2092852-06-5 C₉H₉ClN₂O₂ 4-Cl, 2-COOH, 1,7-regioisomer Antibacterial agent precursor
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate 1211518-07-8 C₁₁H₁₃ClN₂O₂ 4-Cl, 3-COOEt Building block for agrochemicals
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride N/A C₈H₁₀Cl₂N₃O₂ 3-NO₂, dihydrochloride salt Synthetic intermediate for heterocycles

Key Observations:

  • Substituent Position and Bioactivity : The 2-chloro-4-methyl derivative exhibits enhanced lipophilicity compared to carboxylic acid analogues (e.g., ), favoring blood-brain barrier penetration in CNS-targeted drugs.
  • Regioisomerism : The 1,6-naphthyridine scaffold (target compound) vs. 1,7-regioisomers (e.g., ) alters electronic properties, impacting binding affinity in kinase inhibition .
  • Synthetic Flexibility : Esters (e.g., ) and benzyl-protected derivatives (e.g., ) allow modular functionalization, whereas nitro groups (e.g., ) enable further substitution via reduction.

Physicochemical Properties

  • Solubility : The methyl group in the target compound improves organic solubility (logP ~2.5) compared to polar carboxylic acid derivatives (logP ~0.8) .
  • Stability : Hydrochloride salts (e.g., ) enhance stability under storage, while nitro derivatives (e.g., ) are sensitive to light.

Pharmacological Relevance

  • Kinase Inhibition : The 2-chloro-4-methyl derivative shows IC₅₀ values <100 nM against MAPK and CDK2 kinases, outperforming benzyl-protected analogues .
  • Antimicrobial Activity : Carboxylic acid derivatives (e.g., ) exhibit moderate antibacterial activity (MIC 8–16 µg/mL against S. aureus).

Biological Activity

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its structural features suggest various interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C₈H₉ClN₂
  • Molecular Weight : 168.62 g/mol
  • CAS Number : 766545-20-4

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Naphthyridine compounds have been studied for their potential antitumor properties. A review highlighted that certain naphthyridine derivatives are effective against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundActivityMechanism
This compoundPotential Antitumor AgentInduction of apoptosis
Related Naphthyridine DerivativesAntitumorInhibition of cell proliferation

Cardiovascular Effects

Some studies have indicated that naphthyridines can act as antihypertensive agents. The presence of specific substituents in the naphthyridine structure may enhance their efficacy in modulating cardiovascular functions .

Activity TypeEffect
AntihypertensiveReduces blood pressure
Cardiovascular ProtectionImproves heart function

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with various biological pathways. For instance:

  • PI3K Pathway Inhibition : Similar compounds have been reported to inhibit the PI3K signaling pathway, which is crucial in cancer progression .
  • Receptor Modulation : Some derivatives interact with receptors involved in cardiovascular regulation and cancer signaling pathways .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of naphthyridine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications at the C3 and C4 positions significantly enhanced antitumor activity.
  • Cardiovascular Impact : In an animal model of hypertension, a related naphthyridine compound demonstrated significant reductions in systolic blood pressure compared to controls.

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